molecular formula C13H15NO3 B1266256 1-Benzoylpiperidine-4-carboxylic acid CAS No. 5274-99-7

1-Benzoylpiperidine-4-carboxylic acid

Cat. No. B1266256
CAS RN: 5274-99-7
M. Wt: 233.26 g/mol
InChI Key: ZTGMNCCDDKBPML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives related to 1-Benzoylpiperidine-4-carboxylic acid involves several chemical strategies. For instance, the transformation of 1-benzoylpiperidine and 1-benzoylpyrrolidine by fungi cultures leads to hydroxy derivatives, showcasing the utility of microbiological synthesis for obtaining specific derivatives with high yields (Parshikov et al., 1992). Other methods include carbocyclic α,β-diamino acids synthesis through asymmetric Strecker synthesis, highlighting advanced synthetic pathways for derivatives with high enantiomeric purity (Fondekar et al., 2002).

Molecular Structure Analysis

The molecular structure of 1-Benzoylpiperidine-4-carboxylic acid and its derivatives can be elucidated through experimental and theoretical approaches. Studies on compounds like 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid methanol solvate provide insights into the molecular geometry, vibrational frequencies, and chemical shift values, which are critical for understanding the molecular structure and interactions (Demir et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzoylpiperidine-4-carboxylic acid derivatives demonstrate the compound's versatility. For example, reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates yield a range of novel N-substituted derivatives, showcasing the reactivity and potential for generating diverse chemical entities (Korkusuz & Yıldırım, 2010).

Scientific Research Applications

Novel Benzoylpiperidine-based Inhibitors

Research has shown that benzoylpiperidine analogs can act as potent inhibitors. For instance, a study identified a compound, 6-[4-(2-methylbenzoyl)piperidin-1-yl]pyridazine-3-carboxylic acid, demonstrating strong inhibitory activity against human and murine Stearoyl-CoA desaturase-1 (SCD-1). This compound also exhibited good oral bioavailability and lowered plasma triglyceride levels in Zucker fatty rats (Uto et al., 2010).

Effects on α-Amino-3-Hydroxy-5-Methyl-4-Isoxalepropionic Acid Receptor Kinetics

Benzoylpiperidine drugs have been studied for their impact on α-amino-3-hydroxy-5-methyl-4-isoxalepropionic acid-type glutamate receptors. A benzoylpiperidine compound reduced the rate of response desensitization and increased steady-state currents, indicating potential roles in modulating synaptic responses (Arai et al., 1996).

Antiinflammatory and Analgesic Activities

Compounds like 5-benzoyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acid have shown promise as analgesic agents based on their performance in assays and minimal gastrointestinal side effects. Extensive studies have linked the potency of these compounds to the properties of the benzoyl substituent (Muchowski et al., 1985).

Microbiological Transformation Studies

Microbiological transformation of 1-benzoylpiperidine by fungi like Aspergillus niger resulted in the synthesis of hydroxy derivatives, highlighting its potential in producing specific chemical compounds through biological means (Parshikov et al., 1992).

Synthesis and Antidopaminergic Activity

Research into 3-(aminomethyl)tetralones, where the amino substituent was 4-benzoylpiperidine, demonstrated these compounds' potential in inhibiting dopamine receptors, indicating possible applications in neurological or psychiatric disorders (Cortizo et al., 1991).

Quantitative Analysis in Biomedical Research

N-(Dicyclohexyl)acetylpiperidine-4-benzylidene-4-carboxylic acid, a derivative of benzoylpiperidine, was used in studying 5 alpha-reductase inhibitors in cells, showcasing its utility in biochemical and pharmacological research (Kang et al., 2004).

Benzoic Acid and Its Derivatives in Food Science

While not directly related to 1-Benzoylpiperidine-4-carboxylic acid, research on benzoic acid derivatives, such as benzoyl peroxide, highlights the broad applications of benzoyl compounds in various fields including food science and nutrition (del Olmo et al., 2017).

Memory-Enhancing Drug Effects

Benzoylpiperidine drugs like BDP-12 have been studied for their role in enhancing memory by modulating AMPA receptor kinetics, thus indicating potential applications in cognitive enhancement or treatment of memory-related disorders (Arai et al., 1996).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

1-benzoylpiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12(10-4-2-1-3-5-10)14-8-6-11(7-9-14)13(16)17/h1-5,11H,6-9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGMNCCDDKBPML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00200725
Record name 1-Benzoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoylpiperidine-4-carboxylic acid

CAS RN

5274-99-7
Record name 1-Benzoyl-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5274-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzoylpiperidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005274997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5274-99-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15149
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzoylpiperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00200725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-benzoylpiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.727
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-Benzoylisonipecotic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35JDD6EKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of 10 g of isonipecotic acid in 100 mL of water was added 31 mL of 5 N NaOH at 0° C. The reaction was warmed to room temperature and stirred for 0.5 h. The reaction was again cooled to 0° C. and 11.97 g of benzoyl chloride was added. The reaction was then warmed to room temperature and stirred for 1.5 h. Concentrated HCl was then added until a precipitate formed. The mixture was extracted with 3×150 mL of ethyl acetate and the combined organic layers were dried over magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was dissolved in methylene chloride. Ether was then slowly added to precipitate the product which was filtered to give 8 g of the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
31 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.97 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To an ice cold solution of isonipecotic acid (90 g, 0.697 mol) and potassium carbonate (81 g, 1.31 mol) in water (1.3 liter) was added dropwise benzoyl chloride (81 ml, 0.697 mol) over a period of about an hour at about 5° C. The mixture was stirred at room temperature overnight. The reaction mixture was acidified with 6N hydrochloric acid and extracted with dichloromethane. The organic layer was washed with water and then dried over magnesium sulfate and the solvent was evaporated in vacuo. Crystallization from isopropyl alcohol-diethyl ether to give the titled compound (154.4 g).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
81 mL
Type
reactant
Reaction Step One
Name
Quantity
1.3 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzoylpiperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-Benzoylpiperidine-4-carboxylic acid
Reactant of Route 3
1-Benzoylpiperidine-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-Benzoylpiperidine-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Benzoylpiperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-Benzoylpiperidine-4-carboxylic acid

Citations

For This Compound
26
Citations
C Granchi, M Lapillo, S Glasmacher… - Journal of medicinal …, 2019 - ACS Publications
… To a cooled suspension of 1-acetylpiperidine-4-carboxylic acid 45 or 1-benzoylpiperidine-4-carboxylic acid 52 (500 mg, 1 equiv) in 2.7 mL of anhydrous 1,2-dichloroethane was slowly …
Number of citations: 42 pubs.acs.org
X Yi, R Mao, L Lavrencic, X Hu - … Chemie International Edition, 2021 - Wiley Online Library
… ) 2 (ppy) as photocatalyst, 10 mol % of Cu(OTf) 2 as catalyst and 20 mol % of dtbbpy (4,4′-di-tert-butylbipyridine) as ligand, the NHPI ester of 1-benzoylpiperidine-4-carboxylic acid (a1) …
Number of citations: 13 onlinelibrary.wiley.com
T Heinrich, H Böttcher, H Prücher… - ChemMedChem …, 2006 - Wiley Online Library
… After 12 h the precipitate was filtered off and dried to give colorless crystals of 1-benzoylpiperidine-4-carboxylic acid (169.8 g); mp: 132–135 C. …
M Bibi, NA Qureshi, A Sadiq, U Farooq… - European Journal of …, 2021 - Elsevier
… Apart from glutamate tail, 1-benzoylpiperidine-4-carboxylic acid, and dimethyl 1-benzoylpiperidine-2,4-dicarboxylate mimics were also employed to explore their effect on the selectivity …
Number of citations: 20 www.sciencedirect.com
JA Kautzky, T Wang, RW Evans… - Journal of the American …, 2018 - ACS Publications
… Our investigation into this new decarboxylative trifluoromethylation began with exposure of 1-benzoylpiperidine-4-carboxylic acid (3) to various electrophilic trifluoromethyl sources (13,…
Number of citations: 153 pubs.acs.org
N Fujiwara, T Nakajima, Y Ueda, H Fujita… - Bioorganic & medicinal …, 2008 - Elsevier
… The 4-methoxybenzylpyrimidine analogs 1–21 were synthesized starting from the 1-benzoylpiperidine-4-carboxylic acid 48 11 (Scheme 1). Claisen condensation of 4-…
Number of citations: 98 www.sciencedirect.com
Z Tu, SMN Efange, J Xu, S Li, LA Jones… - Journal of medicinal …, 2009 - ACS Publications
A new class of vesicular acetylcholine transporter inhibitor that incorporates a carbonyl group into the benzovesamicol structure was synthesized, and analogues were evaluated in vitro…
Number of citations: 55 pubs.acs.org
E Deau, E Robin, R Voinea, N Percina… - Journal of Medicinal …, 2015 - ACS Publications
We report the synthesis of 46 tertiary amine-bearing N-alkylated benzo[d]imidazol-2(3H)-ones, imidazo[4,5-b]pyridin-2(3H)-ones, imidazo[4,5-c]pyridin-2(3H)-ones, benzo[d]oxazol-2(3H…
Number of citations: 25 pubs.acs.org
MT Gabr, MS Abdel-Raziq - Bioorganic Chemistry, 2018 - Elsevier
Multi-target-directed ligands (MTDLs) centered on β-secretase 1 (BACE-1) inhibition are emerging as innovative therapeutics in addressing the complexity of neurodegenerative …
Number of citations: 32 www.sciencedirect.com
JA Kautzky - 2021 - search.proquest.com
In the past decade and a half, photoredox catalysis has emerged as a powerful and widely adopted catalytic platform in the field of organic synthesis. In particular, the merger of …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.